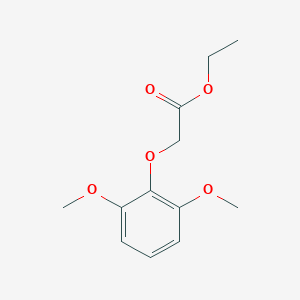
Talastine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talastine hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a histamine H1 receptor antagonist that is commonly used to treat allergies and other related conditions.
Mechanism of Action
Talastine hydrochloride works by blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, Talastine hydrochloride reduces the symptoms of allergies, such as itching, sneezing, and runny nose.
Biochemical and Physiological Effects:
Talastine hydrochloride has several biochemical and physiological effects. It reduces the release of histamine, which is responsible for the allergic response. It also decreases the production of cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Talastine hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be difficult to dissolve in water, which can make it challenging to administer in certain experiments. Additionally, it has been found to have some cytotoxic effects, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on Talastine hydrochloride. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, it has been investigated for its potential use in treating cancer, as it has been found to have anti-tumor properties. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it has been found to have neuroprotective effects.
In conclusion, Talastine hydrochloride is a chemical compound that has shown great promise in treating a variety of conditions. Its mechanism of action is well understood, and it has been extensively studied in both animal and human trials. While it has some limitations, it remains a valuable tool for researchers studying allergies, respiratory disorders, and other related conditions. With continued research, it may prove to be an even more valuable therapeutic agent in the future.
Synthesis Methods
Talastine hydrochloride can be synthesized by reacting 3-chloro-1,2-propanediol with 4-(2-aminoethyl) pyridine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Talastine hydrochloride.
Scientific Research Applications
Talastine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating allergic rhinitis, urticaria, and other allergic conditions. Additionally, it has been investigated for its potential use in treating asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
properties
CAS RN |
16188-76-4 |
|---|---|
Product Name |
Talastine hydrochloride |
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
PZSBWKCWXLBRCY-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Other CAS RN |
16188-76-4 |
Related CAS |
16188-61-7 (Parent) |
synonyms |
4-benzyl-2-(2-dimethylaminoethyl)phthalazin-1-(2H)-one Aganon Ahanon HL 2186 talastine talastine monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




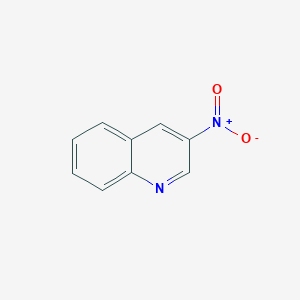
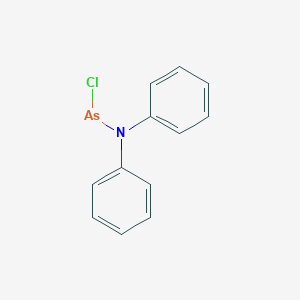
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
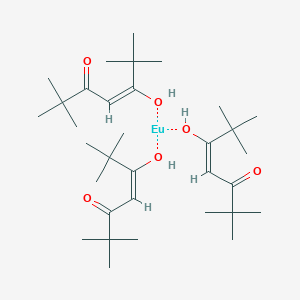
![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)


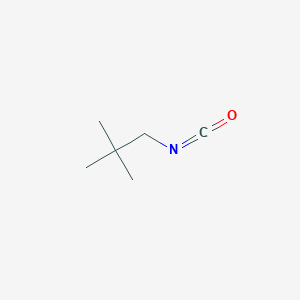
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

